2-(3-Fluoro-2-methoxyphenyl)piperidine
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Overview
Description
2-(3-Fluoro-2-methoxyphenyl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 3-fluoro-2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated compound undergoes fluorination to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoro-2-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-2-methoxyphenyl)piperazine
- 2-(3-Fluoro-2-methoxyphenyl)pyridine
- 2-(3-Fluoro-2-methoxyphenyl)aniline
Uniqueness
2-(3-Fluoro-2-methoxyphenyl)piperidine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(3-fluoro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-9(5-4-6-10(12)13)11-7-2-3-8-14-11/h4-6,11,14H,2-3,7-8H2,1H3 |
InChI Key |
OTLQXURPAIFDJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C2CCCCN2 |
Origin of Product |
United States |
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